Neodymium nitrate pentahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

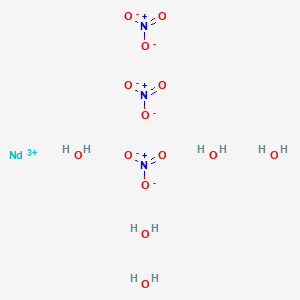

Neodymium nitrate pentahydrate is an inorganic compound with the chemical formula Nd(NO₃)₃·5H₂O. It is typically encountered as a vibrant pink or violet solid. This compound is a hydrate form of neodymium nitrate, where neodymium is in the +3 oxidation state. This compound is used in various applications, including the extraction and purification of neodymium from its ores .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neodymium nitrate pentahydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to yield this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, but on a larger scale. The process involves the controlled reaction of neodymium oxide with nitric acid, followed by crystallization and purification steps to obtain the desired hydrate form .

Types of Reactions:

Thermal Decomposition: this compound decomposes upon heating to form neodymium oxide (Nd₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂).

Oxidation and Reduction: Neodymium nitrate can undergo redox reactions, where neodymium can be reduced to lower oxidation states or oxidized to higher states under specific conditions.

Substitution Reactions: Neodymium nitrate can participate in substitution reactions with other anions, leading to the formation of different neodymium salts.

Common Reagents and Conditions:

Thermal Decomposition: Typically conducted at elevated temperatures, around 328 K to 383 K.

Redox Reactions: Involves reagents such as reducing agents (e.g., hydrogen gas) or oxidizing agents (e.g., oxygen gas).

Substitution Reactions: Conducted in aqueous solutions with various anions (e.g., chloride, sulfate).

Major Products:

Thermal Decomposition: Neodymium oxide (Nd₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂).

Redox Reactions: Various neodymium compounds depending on the specific reaction conditions.

Substitution Reactions: Different neodymium salts (e.g., neodymium chloride, neodymium sulfate).

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of neodymium nitrate pentahydrate involves its ability to interact with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Neodymium nitrate pentahydrate can be compared with other similar compounds, such as:

- Praseodymium nitrate pentahydrate (Pr(NO₃)₃·5H₂O)

- Samarium nitrate pentahydrate (Sm(NO₃)₃·5H₂O)

- Europium nitrate pentahydrate (Eu(NO₃)₃·5H₂O)

- Terbium nitrate pentahydrate (Tb(NO₃)₃·5H₂O)

Uniqueness:

- Color: this compound exhibits a unique vibrant pink or violet color, which distinguishes it from other rare earth nitrates .

- Applications: While similar compounds have overlapping applications, this compound is particularly valued for its role in the production of neodymium magnets and its potential use in biological imaging .

Activité Biologique

Neodymium nitrate pentahydrate (Nd(NO₃)₃·5H₂O) is a rare earth metal compound that has garnered interest due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article focuses on its biological activity, exploring relevant research findings, case studies, and data tables that illustrate its effects and applications.

This compound is a hydrated salt of neodymium, a lanthanide element. Its chemical structure includes neodymium ions coordinated with nitrate ions and water molecules, which contribute to its solubility and reactivity. The compound is typically characterized by the following properties:

- Molecular Formula : H₁₀N₃O₁₄Nd

- Molar Mass : 367.50 g/mol

- Appearance : Crystalline solid, often appearing as yellow-green crystals.

Biological Activity Overview

The biological activity of neodymium compounds, including this compound, has been studied primarily in the context of their cytotoxicity, antibacterial properties, and potential use in drug delivery systems.

Cytotoxicity Studies

Research indicates that neodymium compounds can exhibit cytotoxic effects on various cell lines. A study focusing on the cytotoxicity of lanthanide nitrates reported that this compound demonstrated significant toxicity against human cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 25 | Oxidative stress induction |

| MCF-7 (breast) | 30 | Apoptosis via mitochondrial pathway |

| A549 (lung) | 20 | Cell cycle arrest |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a reduction in cell viability and promoted apoptosis through the activation of caspase pathways.

- Antibacterial Efficacy : Another study assessed the antibacterial effects of this compound against multidrug-resistant strains of bacteria. The findings demonstrated that the compound could effectively inhibit bacterial growth, suggesting its potential as an alternative antimicrobial agent.

Research Findings

Recent literature emphasizes the importance of understanding the biological implications of neodymium compounds. For instance:

- A review highlighted that lanthanides, including neodymium, could be utilized in targeted drug delivery systems due to their unique coordination chemistry and biocompatibility.

- Research on the thermodynamic stability of neodymium complexes suggests potential applications in biomedical fields, particularly in imaging and therapy.

Propriétés

IUPAC Name |

neodymium(3+);trinitrate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.5H2O/c3*2-1(3)4;;;;;;/h;;;;5*1H2/q3*-1;+3;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCKISJASKLIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3NdO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.